

LOM612 solubility issues and recommended solvents

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Compound of Interest		
Compound Name:	LOM612	
Cat. No.:	B10801042	Get Quote

LOM612 Technical Support Center

This technical support center provides guidance on the solubility of **LOM612**, recommended solvents, and troubleshooting for common issues encountered during its use in research settings.

Frequently Asked Questions (FAQs)

Q1: What is **LOM612**?

A1: **LOM612** is a potent and specific FOXO relocator. It induces the nuclear translocation of the transcription factors FOXO3a and FOXO1.[1][2] This activity leads to the downregulation of c-Myc and cyclin D1 expression, resulting in anti-proliferative effects in various human cancer cell lines.[1]

Q2: What is the primary mechanism of action for **LOM612**?

A2: **LOM612** functions by promoting the movement of FOXO proteins from the cytoplasm into the nucleus.[2] This nuclear localization allows FOXO proteins to act as transcriptional regulators for genes involved in processes like apoptosis and cell cycle control.[2] The EC50 value for **LOM612** in inducing FOXO nuclear translocation is approximately 1.5 µM.[3][4]

Q3: What are the key chemical properties of **LOM612**?

A3: The chemical properties of **LOM612** are summarized in the table below.



Property	Value
Molecular Formula	C13H10N2O2S[1][3]
Molecular Weight	258.3 g/mol [1][3]
CAS Number	2173232-79-4[1][3]

Troubleshooting Guide: LOM612 Solubility

Researchers may encounter challenges with dissolving **LOM612**. This guide addresses these issues in a question-and-answer format.

Q4: I am having trouble dissolving **LOM612** in DMSO. What is the recommended procedure?

A4: There are conflicting reports regarding the solubility of **LOM612** in DMSO. One source indicates a solubility of less than 1 mg/mL, suggesting it is poorly soluble, while another suggests a solubility of up to 6 mg/mL.[1][3] A third source provides a solubility of 1 mg/mL and recommends specific techniques to aid dissolution.[4]

Given these discrepancies, we recommend the following step-by-step approach:

- Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly
 impact the solubility of LOM612.[4] Always use a newly opened bottle of anhydrous, highpurity DMSO.
- Start with a lower concentration: Begin by attempting to dissolve **LOM612** at 1 mg/mL.
- Apply sonication: Sonication is recommended to aid in the dissolution of LOM612.[1] Use a
 bath sonicator for 10-15 minutes.
- Gentle warming: If sonication is insufficient, gentle warming up to 60°C can be applied.[4] Be cautious and monitor the solution closely to avoid degradation of the compound.
- Vortexing: Intermittent vortexing can also help to break up any clumps of the compound and facilitate dissolution.



Q5: The solubility of **LOM612** in DMSO is still not optimal for my experiment. Are there other recommended solvents?

A5: For in vitro experiments, DMSO is the most commonly cited solvent. If you continue to experience issues, it is advisable to prepare a stock solution at the highest achievable concentration in DMSO and then dilute it further in your cell culture medium.

For in vivo studies, where DMSO may not be suitable, formulations using a co-solvent system have been suggested for a **LOM612** analog.[5] These may be applicable to **LOM612** but would require validation for your specific experimental setup. Potential co-solvent systems include:

- 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS[1]
- Dissolved in PEG400[5]
- Suspended in 0.2% Carboxymethyl cellulose[5]
- Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose[5]

Q6: How should I store my **LOM612** solutions?

A6: **LOM612** powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[1]

LOM612 Solubility Data Summary

The following table summarizes the available solubility data for **LOM612**.

Solvent	Reported Solubility	Recommendations
DMSO	< 1 mg/mL[1]	Sonication recommended[1]
DMSO	6 mg/mL (23.23 mM)[3]	
DMSO	1 mg/mL (3.87 mM)[4]	Use of ultrasonic, warming, and heating to 60°C is suggested. Use newly opened DMSO.[4]



Experimental Protocols & Visualizations General Protocol for In Vitro Cell Treatment

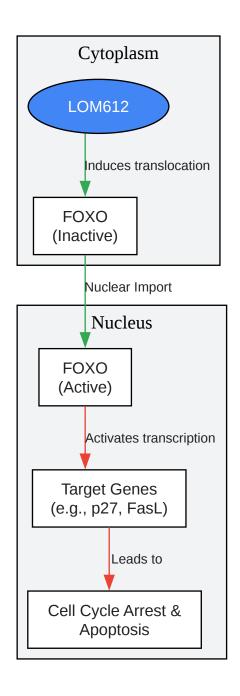
This is a generalized protocol for treating cells with **LOM612**. Specific cell densities, concentrations, and incubation times should be optimized for your particular cell line and experimental goals.

- Cell Seeding: Plate your cells of interest (e.g., U2OS, HepG2) in a suitable culture vessel and allow them to adhere overnight.
- LOM612 Stock Solution Preparation: Prepare a stock solution of LOM612 in high-quality
 DMSO as described in the troubleshooting guide.
- Working Solution Preparation: Dilute the LOM612 stock solution to the desired final
 concentration in your cell culture medium. It is important to ensure the final DMSO
 concentration is not toxic to your cells (typically <0.5%).
- Cell Treatment: Remove the existing media from your cells and replace it with the media containing the desired concentration of LOM612.
- Incubation: Incubate the cells for the desired period (e.g., 30 minutes for nuclear translocation studies, or longer for cell viability assays).[2]
- Downstream Analysis: Following incubation, proceed with your planned analysis, such as immunofluorescence to observe FOXO nuclear translocation or a cell viability assay.

LOM612 Mechanism of Action: FOXO Nuclear Translocation

The following diagram illustrates the signaling pathway affected by **LOM612**.





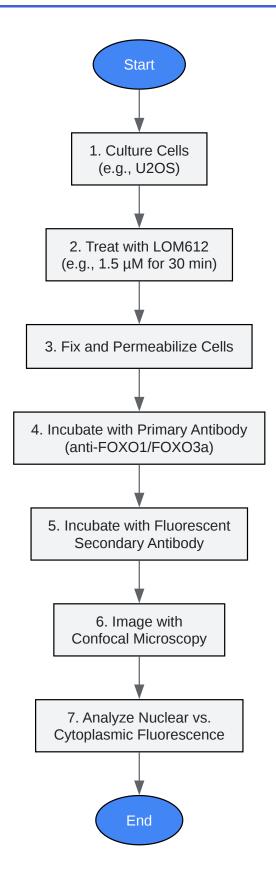
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Caption: **LOM612** induces FOXO nuclear translocation and downstream effects.

Experimental Workflow: Assessing LOM612-Induced FOXO Nuclear Translocation

The diagram below outlines a typical workflow for investigating the effect of **LOM612** on FOXO nuclear translocation.





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Caption: Workflow for immunofluorescence analysis of FOXO translocation.



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